Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-7-phenyl-1,4-oxazepane

Monoamine Reuptake Inhibitors Medicinal Chemistry Oxazepane Scaffolds

This 2-Methyl-7-phenyl-1,4-oxazepane (CAS 2138245-80-2) is a strategic heterocyclic scaffold for medicinal chemistry programs targeting monoamine transporters. Its distinct 7-phenyl substitution pattern (vs. excluded 2- and 6-substituted regioisomers in key patents) ensures unique SAR exploration for NET selectivity. Supplied as a diastereomeric mixture (≥95% purity), it provides a cost-effective starting point for library synthesis and chiral method development. Ideal for hit-to-lead optimization where 3D topology matters.

Molecular Formula C12H17NO
Molecular Weight 191.274
CAS No. 2138245-80-2
Cat. No. B2646040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-phenyl-1,4-oxazepane
CAS2138245-80-2
Molecular FormulaC12H17NO
Molecular Weight191.274
Structural Identifiers
SMILESCC1CNCCC(O1)C2=CC=CC=C2
InChIInChI=1S/C12H17NO/c1-10-9-13-8-7-12(14-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
InChIKeyPDSREWBLTAMGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-phenyl-1,4-oxazepane (CAS 2138245-80-2) Procurement Baseline: A Chiral 1,4-Oxazepane Scaffold


2-Methyl-7-phenyl-1,4-oxazepane (CAS 2138245-80-2) is a heterocyclic small molecule belonging to the 1,4-oxazepane class, characterized by a seven-membered ring containing both oxygen and nitrogen atoms, substituted with a methyl group at position 2 and a phenyl group at position 7 [1]. It is commercially available as a mixture of diastereomers with a typical minimum purity specification of 95% and a molecular weight of 191.27 g/mol (C12H17NO) . As a versatile small molecule scaffold , this compound is primarily utilized as a research intermediate and a starting point for derivatization in medicinal chemistry programs, rather than as a final active pharmaceutical ingredient [2].

Why Generic Substitution of 2-Methyl-7-phenyl-1,4-oxazepane (CAS 2138245-80-2) is Not Advisable


The 1,4-oxazepane scaffold is highly sensitive to both the position and nature of substituents, as demonstrated in patent literature where regioisomers such as 2-methyl-2-phenyl-1,4-oxazepane and 6-methyl-6-phenyl-1,4-oxazepane are explicitly excluded from certain monoamine reuptake inhibitor claims due to their distinct structure-activity relationships (SAR) [1]. Furthermore, the commercial availability of 2-methyl-7-phenyl-1,4-oxazepane as a mixture of diastereomers necessitates careful consideration in procurement, as different stereoisomers or alternative substitution patterns (e.g., 2-phenyl vs. 7-phenyl) can exhibit significantly different biological profiles, particularly in the context of noradrenaline transporter (NET) inhibition and peripheral selectivity [2]. Substituting this compound with a different regioisomer or a structurally related oxazepane without rigorous validation would introduce an uncontrolled variable, potentially invalidating downstream experimental results.

Quantitative Differentiation Evidence for 2-Methyl-7-phenyl-1,4-oxazepane (CAS 2138245-80-2)


Regioisomer Differentiation: 2-Methyl-7-phenyl vs. 2-Methyl-2-phenyl Scaffolds

The patent literature on 1,4-oxazepane derivatives as monoamine reuptake inhibitors explicitly excludes a set of regioisomers from the claimed invention, establishing a clear differentiation based on substitution pattern [1]. Specifically, the patent claims a genus of 1,4-oxazepanes but excludes compounds including '2-methyl-2-phenyl-1,4-oxazepane' and '6-methyl-6-phenyl-1,4-oxazepane' [1]. This exclusion, while not providing direct bioactivity data, implies a significant structural and biological divergence. The target compound, 2-methyl-7-phenyl-1,4-oxazepane, which is not on the exclusion list, represents a distinct substitution pattern (methyl at position 2, phenyl at position 7). Its value proposition for procurement lies in this specific regioisomerism, as it is not subject to the same prior art restrictions as the excluded analogs.

Monoamine Reuptake Inhibitors Medicinal Chemistry Oxazepane Scaffolds

Class-Level Selectivity: Noradrenaline Transporter Inhibition by 7-Phenyl-1,4-Oxazepanes

While direct biological data for 2-methyl-7-phenyl-1,4-oxazepane is absent, its core 7-phenyl-1,4-oxazepane scaffold has been extensively characterized in the development of peripheral-selective noradrenaline reuptake inhibitors (NRIs) [1]. A specific derivative, (6S,7R)-1,4-oxazepane derivative 7, demonstrated high selectivity for the noradrenaline transporter (NET) over serotonin (SERT) and dopamine transporters (DAT) [1]. This class-level profile contrasts with non-selective reuptake inhibitors and provides a rational basis for selecting this scaffold for NRI-targeted research.

Noradrenaline Reuptake Inhibitor (NRI) Transporter Selectivity Stress Urinary Incontinence

Impact of Stereochemistry: Mixture of Diastereomers vs. Single Isomers

2-Methyl-7-phenyl-1,4-oxazepane is commercially supplied as a mixture of diastereomers, a factor that must be considered in procurement and experimental design . In contrast, other commercially available 1,4-oxazepane building blocks are often offered as single, enantiomerically pure forms (e.g., (3S)-3-phenyl-1,4-oxazepane hydrochloride), which command a premium due to their use as chiral intermediates . The racemic or diastereomeric mixture represents a more cost-effective entry point for SAR exploration, but it is unsuitable for studies where stereochemical purity is a critical parameter.

Chiral Synthesis Diastereomers Structure-Activity Relationship (SAR)

Optimal Procurement and Research Applications for 2-Methyl-7-phenyl-1,4-oxazepane (CAS 2138245-80-2)


Structure-Activity Relationship (SAR) Exploration of Novel Monoamine Reuptake Inhibitors

Given its distinct regioisomerism relative to excluded compounds in key patents [1], 2-methyl-7-phenyl-1,4-oxazepane serves as a strategically relevant scaffold for initial SAR studies in medicinal chemistry programs targeting monoamine transporters. Its commercial availability as a mixture of diastereomers makes it a cost-effective starting point for generating a library of analogs to probe the impact of 7-phenyl substitution on activity and selectivity [2].

Intermediate for Peripheral-Selective Noradrenaline Reuptake Inhibitor (NRI) Development

Building on the established class-level evidence that 7-phenyl-1,4-oxazepanes can exhibit high selectivity for the noradrenaline transporter (NET) [2], this compound is a suitable intermediate for further derivatization. Researchers can modify the 2-methyl and 7-phenyl groups to optimize for peripheral selectivity and metabolic stability, as demonstrated in the development of related NRI compounds [2].

Medicinal Chemistry Scaffold Hopping and Library Synthesis

As a versatile small molecule scaffold , 2-methyl-7-phenyl-1,4-oxazepane is ideal for inclusion in diversity-oriented synthesis (DOS) or focused library synthesis. Its seven-membered oxazepane ring offers a distinct three-dimensional topology compared to common six-membered heterocycles (e.g., piperidines or morpholines), providing an opportunity to explore novel chemical space in hit-to-lead or lead optimization campaigns [2].

Reference Standard for Stereochemical Analysis and Chiral Chromatography Development

Due to its commercial availability as a defined mixture of diastereomers , this compound can be utilized as a reference standard or test mixture for developing and validating chiral separation methods (e.g., chiral HPLC or SFC). Its well-defined composition (min. 95% purity) makes it a reliable tool for assessing chromatographic resolution and method robustness in analytical chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-7-phenyl-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.